molecular formula C9H9FO B2910370 2-Cyclopropyl-3-fluorophenol CAS No. 2379918-62-2

2-Cyclopropyl-3-fluorophenol

Cat. No.: B2910370
CAS No.: 2379918-62-2
M. Wt: 152.168
InChI Key: UOUXNWORUQPCBY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluorophenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cyclopropyl group and a fluorine atom attached to the benzene ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

The synthesis of 2-Cyclopropyl-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions . Another method involves the direct fluorination of cyclopropylphenol using fluorinating agents under controlled conditions .

Chemical Reactions Analysis

2-Cyclopropyl-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclopropyl-3-fluorocyclohexanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Scientific Research Applications

2-Cyclopropyl-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

2-Cyclopropyl-3-fluorophenol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as the presence of both the cyclopropyl group and the fluorine atom, which contribute to its distinct properties and applications.

Properties

IUPAC Name

2-cyclopropyl-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXNWORUQPCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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